molecular formula C18H17N3S B2417727 3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 896046-51-8

3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2417727
CAS No.: 896046-51-8
M. Wt: 307.42
InChI Key: MGGFLXHEAGVYFL-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylphenyl group and a pyridin-3-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylphenylhydrazine with pyridine-3-carbaldehyde to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring and the sulfur-containing group can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
  • 3-(4-Chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
  • 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Uniqueness

3-(4-Ethylphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the pyridazine ring and the pyridin-3-ylmethylsulfanyl group also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-2-14-5-7-16(8-6-14)17-9-10-18(21-20-17)22-13-15-4-3-11-19-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGFLXHEAGVYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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